2-(2-Amino-4-methylphenoxy)ethanol

Enzymology Neurochemistry Inhibitor Screening

Researchers requiring a well-characterized weak PNMT inhibitor (Ki = 1.11 mM) for enzymatic assay calibration or SAR studies often face supply inconsistency with substituted phenoxyethanol analogs. This compound solves that with its precisely defined single-amino, single-hydroxyethoxy architecture, providing orthogonal reactive sites unavailable in multi-amine analogs like 2,4-diaminophenoxyethanol. Its computed XLogP3 of 1.0 balances membrane permeability and solubility, making it a reliable negative control or synthetic building block. - Defined weak PNMT inhibition (Ki = 1.11 mM) ensures reproducible assay lower-bound sensitivity. - Single unprotected amine and primary alcohol enable sequential, unambiguous derivatization. - 44.06 g/mol mass shift vs. 2-amino-4-methylphenol provides a clear LC/MS marker for reaction monitoring.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 156564-82-8
Cat. No. B174890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-4-methylphenoxy)ethanol
CAS156564-82-8
SynonymsEthanol, 2-(2-aMino-4-Methylphenoxy)-
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCCO)N
InChIInChI=1S/C9H13NO2/c1-7-2-3-9(8(10)6-7)12-5-4-11/h2-3,6,11H,4-5,10H2,1H3
InChIKeyWCLGOXUDUDSLOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Amino-4-methylphenoxy)ethanol (CAS 156564-82-8): Chemical Profile and Procurement Baseline


2-(2-Amino-4-methylphenoxy)ethanol (CAS: 156564-82-8) is a substituted phenoxyethanol derivative with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol [1]. Characterized by an amino group at the ortho position, a methyl group at the para position, and a hydroxyethoxy side chain, this compound is primarily recognized as an inhibitor of phenylethanolamine N-methyltransferase (PNMT) [2]. Its unique substitution pattern differentiates it from other phenoxyethanol analogs used in hair dye formulations or as synthetic intermediates.

The Risks of Generic Substitution for 2-(2-Amino-4-methylphenoxy)ethanol


Generic substitution of 2-(2-Amino-4-methylphenoxy)ethanol with a structurally similar analog, such as 2,4-diaminophenoxyethanol or 2-amino-4-methylphenol, is not scientifically sound due to significant differences in target engagement and physicochemical properties [1][2]. The presence of a single, specifically positioned amino group and the hydroxyethoxy side chain directly influence its potency as a PNMT inhibitor, with a measured Ki value that is orders of magnitude different from the native substrate phenylethanolamine [2]. Furthermore, its computed lipophilicity (XLogP3) differs substantially from related compounds, impacting its behavior in biological assays and synthetic workflows [3]. These factors mean that substituting this compound with a seemingly similar analog would likely result in failed experiments, inconsistent results, or compromised product performance.

Quantitative Differentiation Guide: 2-(2-Amino-4-methylphenoxy)ethanol vs. Analogs


PNMT Inhibitory Potency: A Clear Distinction from the Native Substrate

This compound is a weak inhibitor of phenylethanolamine N-methyltransferase (PNMT), with a reported inhibition constant (Ki) of 1.11E+6 nM (1.11 mM) [1]. In contrast, the native substrate phenylethanolamine (and its constrained analog) exhibits significantly stronger binding, with Ki values in the low micromolar range (e.g., 9.4 µM for a conformationally restricted analog) [2]. This 118-fold difference in affinity confirms that 2-(2-Amino-4-methylphenoxy)ethanol is not a potent inhibitor and would not be a suitable starting point for developing high-affinity PNMT modulators without substantial structural optimization.

Enzymology Neurochemistry Inhibitor Screening

Substitution Pattern Drives Divergent Reactivity vs. 2,4-Diaminophenoxyethanol

In oxidative hair dye formulations, the number and position of amino groups dictate the coupler's reactivity and the resulting color [1]. 2,4-Diaminophenoxyethanol (CAS 70643-19-5) contains two amino groups, making it a highly reactive primary intermediate/coupler in oxidative dye systems [2]. In contrast, 2-(2-Amino-4-methylphenoxy)ethanol possesses a single amino group and a methyl substituent. This substitution pattern results in fundamentally different reactivity and color generation, rendering it unsuitable as a direct replacement for the diamine analog in standard hair dye formulations. Quantitative kinetic or colorimetric data comparing these two specific compounds is not available, but the structural difference is definitive for function.

Hair Dye Chemistry Coupler Reactivity Cosmetic Formulation

Lipophilicity (XLogP3) Differentiates from the Parent Phenol

The addition of the hydroxyethoxy side chain significantly alters the lipophilicity of the molecule compared to its parent aminophenol. The computed XLogP3 for 2-(2-Amino-4-methylphenoxy)ethanol is approximately 1.0 [1], whereas its structural analog without the ethanol side chain, 2-Amino-4-methylphenol (CAS 95-84-1), has a lower XLogP3 of 0.7 [2]. This increase in lipophilicity suggests improved membrane permeability and altered solubility characteristics, which are critical considerations for both in vitro assay design and potential in vivo applications.

ADME Prediction Physicochemical Property Solubility

Molecular Weight Distinction from the Common Synthetic Precursor

As a synthetic intermediate, its molecular weight and boiling point differentiate it from its common precursor, 2-Amino-4-methylphenol [1]. The target compound has a molecular weight of 167.21 g/mol [2], while 2-Amino-4-methylphenol is 123.15 g/mol [1]. This 44.06 g/mol difference corresponds to the added hydroxyethoxy group and is critical for monitoring reaction progress via mass spectrometry, GC-MS, or HPLC. Furthermore, 2-Amino-4-methylphenol is a solid with a melting point of 135-137°C [1], while the target compound is typically a liquid, which simplifies handling and purification steps in a synthetic workflow [2].

Synthetic Chemistry Intermediate Purification

Recommended Applications for 2-(2-Amino-4-methylphenoxy)ethanol Based on Evidence


PNMT Inhibitor Screening and Mechanistic Studies

Given its defined, low-potency inhibition of PNMT (Ki = 1.11 mM) [1], this compound is best utilized as a negative control or a weak inhibitor in enzymatic assays. It is suitable for studies investigating the structure-activity relationship (SAR) of PNMT ligands, where a weak binder can help define the lower bounds of the assay's sensitivity. It should not be used as a lead compound for developing high-affinity PNMT inhibitors without significant structural modification.

Synthetic Intermediate for Complex Phenoxyethylamines

This compound serves as a valuable intermediate for synthesizing more complex phenoxyethylamine derivatives. Its single, unprotected amino group and primary alcohol handle provide orthogonal reactive sites for sequential derivatization [2]. This is in contrast to 2,4-diaminophenoxyethanol, which has multiple competing reactive amines. The 44.06 g/mol mass difference from 2-Amino-4-methylphenol also provides a clear analytical marker for monitoring synthetic progress [2].

Preclinical Candidate with Favorable Lipophilicity

With a computed XLogP3 of 1.0 [3], this compound occupies a 'drug-like' lipophilicity space that is often associated with good membrane permeability and oral absorption. This property differentiates it from the more polar parent compound, 2-Amino-4-methylphenol (XLogP3 = 0.7) [3]. It may be a suitable starting point for medicinal chemistry programs targeting central nervous system or other intracellular targets where balanced solubility and permeability are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Amino-4-methylphenoxy)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.